molecular formula C14H11N3O2 B2671229 2-methyl-1-(4-nitrophenyl)-1H-benzimidazole CAS No. 77246-15-2

2-methyl-1-(4-nitrophenyl)-1H-benzimidazole

Cat. No.: B2671229
CAS No.: 77246-15-2
M. Wt: 253.261
InChI Key: FKAKCQMIWJTHBV-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-nitrophenyl)-1H-benzimidazole is a benzimidazole derivative featuring a methyl group at the 2-position and a 4-nitrophenyl substituent at the 1-position of the benzimidazole core. This compound is synthesized via condensation reactions involving substituted phenylenediamines and aldehydes, often mediated by reagents like Na₂S₂O₅ in polar solvents such as DMF . Its structural uniqueness arises from the electron-withdrawing nitro group and the sterically influential methyl group, which collectively modulate its physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(4-nitrophenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-10-15-13-4-2-3-5-14(13)16(10)11-6-8-12(9-7-11)17(18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAKCQMIWJTHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(4-nitrophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5 and 6 positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Reduction: 2-methyl-1-(4-aminophenyl)-1H-benzimidazole.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 2-methyl-1-(4-nitrophenyl)-1H-benzimidazole exhibits notable antimicrobial properties. For instance, it has shown effective inhibition against various bacterial strains, including:

Bacterial StrainMIC (μg/mL)
Streptococcus faecalis4
Staphylococcus aureus4
Methicillin-resistant Staphylococcus aureus8

These findings indicate the compound's potential as an antibacterial agent, particularly against resistant strains .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, with significant cytotoxic effects observed in MCF-7 cells at concentrations around 25.72 μM. Additionally, in vivo studies on tumor-bearing mice indicated that treatment with the compound resulted in suppressed tumor growth .

Acetylcholinesterase Inhibition

This compound has also been identified as an acetylcholinesterase (AChE) inhibitor. Molecular docking studies suggest that it interacts with the catalytic site of AChE, mimicking the binding mode of known inhibitors like tacrine. The compound exhibited IC50 values in the low micromolar range, indicating strong inhibition .

Structure-Activity Relationships (SAR)

The presence of the nitro group at the para position of the phenyl ring significantly enhances biological activity. Modifications to this structure can lead to variations in potency and selectivity against different biological targets. For example:

  • N-Alkylated Derivatives : Improved solubility and bioavailability.
  • Substituent Variations : Different substituents on the benzimidazole ring can alter binding affinities and biological effects.

Antimicrobial Efficacy

A study evaluating various benzimidazole derivatives found that those with multiple nitro groups exhibited enhanced antimicrobial activity compared to their mono-nitro counterparts .

Neuroprotective Effects

Research indicates that certain derivatives possess neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease due to their AChE inhibitory effects .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in industrial settings:

  • Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes and pigments.
  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules in organic chemistry .

Mechanism of Action

The mechanism by which 2-methyl-1-(4-nitrophenyl)-1H-benzimidazole exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can participate in redox reactions, while the benzimidazole core can interact with nucleic acids and proteins, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

Key analogs include:

  • 5-Methyl-2-(4-nitrophenyl)-1H-benzimidazole : Methyl group at the 5-position instead of the 2-position .
  • 2-(4-Nitrophenyl)-1H-benzimidazole : Lacks the methyl group, simplifying steric and electronic profiles .
  • 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole : Features an additional nitrobenzyl group at the 1-position, increasing molecular weight and complexity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) Molecular Weight (g/mol) UV λmax (nm) Yield (%)
2-Methyl-1-(4-nitrophenyl)-1H-benzimidazole 278–280 254.25 Not reported Not reported
2-(4-Nitrophenyl)-1H-benzimidazole 320–322 240.23 325 60–84
5-Methyl-2-(4-nitrophenyl)-1H-benzimidazole 278–280 254.25 Not reported Not reported
5,6-Dichloro-2-(4-nitrophenyl)-1H-benzimidazole Not reported 309.15 Not reported Not reported

Key Observations :

  • The methyl group in this compound lowers the melting point compared to the non-methylated analog (278–280°C vs. 320–322°C) due to reduced crystallinity .
  • The nitro group consistently contributes to strong UV absorption near 325 nm .

Spectroscopic Distinctions

Nuclear Magnetic Resonance (NMR)
  • This compound: Displays a singlet at δ 2.44 ppm (3H, CH₃) in $^1$H NMR, absent in non-methylated analogs. Aromatic protons resonate between δ 7.09–8.39 ppm .
  • 2-(4-Nitrophenyl)-1H-benzimidazole : Lacks the methyl signal; aromatic protons appear at δ 7.20–8.46 ppm .
Mass Spectrometry (MS)
  • The methyl group increases the molecular ion peak to m/z 254 ([M⁺]) compared to m/z 240 ([M+H]⁺) in the non-methylated analog .
Table 2: Bioactivity Comparison
Compound Antiviral Activity Antimicrobial Activity Receptor Binding (IC₅₀)
5,6-Dichloro-2-(4-nitrophenyl)-1H-benzimidazole Higher than reference drug Not reported Not reported
This compound Not reported Not reported Not reported
CV-11974 (Benzimidazole-based antagonist) Not applicable Not applicable 1.12 × 10⁻⁷ M (AII receptor)

Key Observations :

  • Chlorinated analogs exhibit enhanced antiviral activity, suggesting that electron-withdrawing groups (Cl, NO₂) synergize to improve bioactivity .

Biological Activity

2-Methyl-1-(4-nitrophenyl)-1H-benzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a benzimidazole core and a nitrophenyl substituent, suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group in the compound can undergo reduction, producing reactive intermediates that may interact with cellular components, thereby eliciting various biological effects. Additionally, the benzimidazole ring can bind to enzyme active sites, inhibiting their activity and influencing cellular processes.

Biological Activities

Research has demonstrated that benzimidazole derivatives exhibit a broad spectrum of pharmacological properties. The following sections detail the significant biological activities associated with this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown notable cytotoxic effects against various cancer cell lines:

Cell Line Inhibition Percentage
Non-small cell lung cancer88.04%
Colon cancer77.14%
Central nervous system (CNS) cancer80.07%
Leukemia63.44%

These findings indicate that the compound may induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .

Antiviral Activity

The benzimidazole scaffold has also been explored for its antiviral properties. For example, derivatives have been evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT), showcasing significant antiviral activity against both wild-type and NNRTI-resistant strains . The structural modifications in the benzimidazole framework can enhance binding affinity and inhibitory potency against viral targets.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/ml
Escherichia coli62.5 μg/ml
Candida albicans250 μg/ml

These results indicate that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzimidazole ring and substituents like the nitrophenyl group significantly influence biological activity. For example, variations in the position and nature of substituents can enhance binding affinity to target proteins, thereby improving therapeutic efficacy .

Case Studies

Several case studies have illustrated the promising bioactivity of benzimidazole derivatives:

  • Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) : A related compound was shown to inhibit PDGFR, which is overexpressed in tumor cells, indicating potential use in cancer therapy .
  • Cytotoxicity Against Cancer Cell Lines : Experimental data demonstrated that certain derivatives led to significant cell death in leukemia and CNS cancer models, further supporting their anticancer potential .

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via condensation of o-phenylenediamine with 4-nitrobenzaldehyde and a methylating agent. Key methods include:

  • Acid-Catalyzed Cyclization : Using HCl or H₂SO₄ under reflux, yielding 65–80% product .

  • Microwave-Assisted Synthesis : Reduces reaction time to 15–30 minutes with 85–90% yield using bismuth nitrate as a catalyst .

  • N-Alkylation : Reacting 2-methylbenzimidazole with 4-nitrobenzyl halides in DMF/K₂CO₃ at 60°C .

Reduction Reactions

The nitro group undergoes reduction to form 2-methyl-1-(4-aminophenyl)-1H-benzimidazole :

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol at 50°C, achieving >90% conversion .

  • Chemical Reduction : NaBH₄/CuCl₂ in THF at room temperature, yielding 75–85%.

Key Data:

Reaction TypeReagents/ConditionsProductYield
Catalytic H₂H₂, Pd-C, EtOH, 50°C4-Amino derivative92%
NaBH₄ ReductionNaBH₄, CuCl₂, THF4-Amino derivative78%

Nucleophilic Substitution

The nitro group participates in nucleophilic aromatic substitution under harsh conditions:

  • Hydroxylation : NaOH/H₂O at 120°C replaces -NO₂ with -OH, yielding 60–70% .

  • Amination : NH₃/EtOH at 100°C forms -NH₂ derivatives (55% yield) .

Substituent Effects:

  • Electron-Withdrawing Groups (e.g., -NO₂) deactivate the ring, requiring elevated temperatures .

  • Methyl Group at position 2 slightly enhances steric hindrance but does not alter regioselectivity .

Oxidation Reactions

  • Benzimidazole Ring Oxidation : KMnO₄/H₂SO₄ oxidizes the ring to quinoxaline derivatives (40–50% yield).

  • Methyl Group Oxidation : CrO₃/HOAc converts -CH₃ to -COOH, forming 2-carboxy-1-(4-nitrophenyl)-1H-benzimidazole (30% yield).

Electrophilic Substitution

The benzimidazole ring undergoes limited electrophilic substitution due to deactivation by the nitro group:

  • Nitration : HNO₃/H₂SO₄ introduces a second -NO₂ group at position 5 (20% yield) .

  • Halogenation : Br₂/FeBr₃ selectively brominates position 6 (35% yield) .

Comparative Reactivity

A comparison of reaction pathways reveals:

ReactionPreferred SiteKey ReagentsYield Range
Reduction-NO₂ → -NH₂H₂/Pd-C, NaBH₄/CuCl₂75–92%
SubstitutionPara to -NO₂NaOH, NH₃55–70%
OxidationRing or -CH₃KMnO₄, CrO₃30–50%
Electrophilic AttackPosition 5 or 6HNO₃, Br₂20–35%

Mechanistic Insights

  • Reduction : The nitro group is reduced via a six-electron transfer process, forming a reactive nitroso intermediate .

  • Substitution : Proceeds through a Meisenheimer complex in alkaline conditions .

  • Oxidation : Radical intermediates dominate in ring oxidation, while CrO₃ mediates methyl group oxidation via a two-step mechanism.

Q & A

Q. What are the common synthetic routes for 2-methyl-1-(4-nitrophenyl)-1H-benzimidazole, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with 4-nitrobenzaldehyde intermediates. Key methods include:
  • Solvent-free, one-pot synthesis using pyridine-N-oxide as an organocatalyst, achieving yields >85% under optimized conditions (110°C, 2 hours, 1:2.5:1 molar ratio of reactants) .
  • Cerium(IV) ammonium nitrate (CAN)-mediated oxidative coupling , yielding 93% purity with selective aryl coupling .
  • Microwave-assisted synthesis for rapid cyclization, reducing reaction times to 1–2 hours .
    Optimization parameters : Temperature, catalyst loading, and solvent polarity critically influence yield. For example, pyridine-N-oxide enhances both oxidation and cyclization steps, while CAN improves regioselectivity.

Q. How is the purity and structural identity of this compound confirmed?

  • Methodological Answer :
  • Spectroscopic techniques :
  • 1H/13C NMR : Aromatic protons appear at δ 7.2–8.5 ppm, with the methyl group resonating at δ 2.5–2.7 ppm .
  • LCMS : Molecular ion peak at m/z 253.3 (M+H)+ confirms molecular weight .
  • Elemental analysis : Experimental C, H, N values must align with theoretical calculations (e.g., C: 65.27%, H: 3.79%, N: 17.56%) .
  • Melting point : Discrepancies in reported values (e.g., 247–249°C vs. 320–322°C) may arise from polymorphic forms or impurities, necessitating recrystallization in ethanol/water .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Polymorphism analysis : Use differential scanning calorimetry (DSC) to identify thermal transitions and X-ray diffraction (XRD) to resolve crystal forms .
  • Purity assessment : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities; repurify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Synthetic route comparison : Melting points vary with precursors (e.g., 4-nitrobenzaldehyde vs. bromomethyl derivatives), requiring standardized protocols .

Q. What advanced techniques elucidate non-covalent interactions in the crystal structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : SHELXL software refines hydrogen bonding (e.g., N–H⋯O) and π-stacking interactions (3.5–3.8 Å spacing) between nitro groups and benzimidazole rings .
  • DFT calculations : Simulate electrostatic potential surfaces to quantify C–H⋯O and NO₂⋯π interactions, which stabilize the crystal lattice .
  • Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., 15% contribution from C⋯O interactions) using CrystalExplorer .

Q. How can substituent effects on electronic properties be systematically studied?

  • Methodological Answer :
  • Structure-activity relationships (SAR) : Synthesize analogs with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups at the 4-position of the phenyl ring.
  • Spectroscopic probes :
  • UV-Vis : Monitor λmax shifts (e.g., 290 → 310 nm) to assess conjugation extent .
  • Cyclic voltammetry : Measure redox potentials to quantify electron-deficient nitro group effects .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate HOMO-LUMO gaps with reactivity .

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